Dbco-peg4-mmaf

ADC bystander killing payload permeability

DBCO-PEG4-MMAF is a pre-conjugated drug-linker for streamlined ADC assembly via copper-free SPAAC click chemistry. Three integrated modules—DBCO for azide conjugation, PEG4 spacer for solubility, and MMAF payload—eliminate sequential assembly steps. The MMAF payload's charged C-terminal phenylalanine restricts membrane permeability, confining cytotoxicity to antigen-positive cells—ideal for uniformly-expressing tumors. Unlike MMAE, MMAF retains potency against MDR⁺ efflux-pump-overexpressing lines. Available in noncleavable and cleavable (Val-Cit-PAB) formats for comparative linker studies to optimize therapeutic index.

Molecular Formula C69H99N7O15
Molecular Weight 1266.6 g/mol
Cat. No. B2827153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbco-peg4-mmaf
Molecular FormulaC69H99N7O15
Molecular Weight1266.6 g/mol
Structural Identifiers
InChIInChI=1S/C69H99N7O15/c1-12-48(6)64(57(86-10)44-61(80)75-34-20-27-56(75)65(87-11)49(7)66(81)71-54(69(84)85)43-50-21-14-13-15-22-50)74(9)68(83)62(46(2)3)72-67(82)63(47(4)5)73(8)59(78)32-35-88-37-39-90-41-42-91-40-38-89-36-33-70-58(77)30-31-60(79)76-45-53-25-17-16-23-51(53)28-29-52-24-18-19-26-55(52)76/h13-19,21-26,46-49,54,56-57,62-65H,12,20,27,30-45H2,1-11H3,(H,70,77)(H,71,81)(H,72,82)(H,84,85)/t48-,49+,54-,56-,57+,62-,63-,64-,65+/m0/s1
InChIKeyRBWQPQSLVDNXHD-KAHYCXMTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DBCO-PEG4-MMAF: A Pre-Activated ADC Drug-Linker Conjugate for Copper-Free Click Bioconjugation


DBCO-PEG4-MMAF (CAS 2360411-65-8, MW 1266.56, Formula C69H99N7O15) is a pre-activated drug-linker conjugate designed for streamlined antibody-drug conjugate (ADC) assembly via strain-promoted alkyne-azide cycloaddition (SPAAC) [1]. The construct comprises three functional modules: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry with azide-modified biomolecules, a tetraethylene glycol (PEG4) spacer to enhance aqueous solubility, and monomethyl auristatin F (MMAF), a tubulin polymerization inhibitor that serves as the cytotoxic payload . This pre-conjugated format eliminates the need for sequential linker-toxin assembly steps and provides a single-component building block for ADC generation .

Why DBCO-PEG4-MMAF Cannot Be Replaced by Generic ADC Linker-Toxin Combinations


ADC linker-payload selection is not a trivial interchange; the specific combination of conjugation chemistry, spacer length, and payload physicochemical properties determines conjugation efficiency, drug-to-antibody ratio (DAR) homogeneity, and ultimately therapeutic index [1]. DBCO-PEG4-MMAF is distinguished by the intersection of three critical design decisions: (i) copper-free SPAAC chemistry, which avoids copper toxicity and enables site-specific conjugation to azide-tagged antibodies, (ii) a PEG4 spacer length that balances solubility with minimal steric hindrance, and (iii) the MMAF payload, whose charged C-terminal phenylalanine residue confers distinct membrane permeability and multi-drug resistance (MDR) activity profiles compared to the more commonly employed MMAE [2]. Substituting any component—for example, using a maleimide-based linker (thiol-maleimide chemistry), a shorter or longer PEG spacer, or the MMAE payload—produces an ADC with fundamentally different conjugation kinetics, DAR distribution, and in vivo bystander killing behavior [3].

DBCO-PEG4-MMAF: Evidence-Based Differentiators Versus In-Class Comparators


MMAF Payload Exhibits Attenuated Bystander Killing Relative to MMAE in Heterogeneous Tumor Models

The MMAF payload in DBCO-PEG4-MMAF exhibits reduced membrane permeability relative to MMAE due to its charged C-terminal phenylalanine residue. In an in vivo admixed tumor model consisting of CD30⁺ and CD30⁻ cancer cells, an anti-CD30 ADC delivering MMAF failed to mediate bystander killing of neighboring antigen-negative cells, whereas the corresponding MMAE ADC demonstrated potent bystander killing [1]. This property makes MMAF-based ADCs preferentially suitable for applications targeting tumors with homogeneous antigen expression where off-tumor payload diffusion is undesirable [2].

ADC bystander killing payload permeability

Copper-Free SPAAC Conjugation Versus Copper-Catalyzed Click Chemistry in ADC Assembly

DBCO-PEG4-MMAF utilizes strain-promoted alkyne-azide cycloaddition (SPAAC) for conjugation, a copper-free click chemistry reaction. This eliminates copper(I) catalyst requirements that can induce oxidative damage to sensitive biomolecules and require extensive post-conjugation purification . A side-by-side comparison of copper-free click probes revealed that DBCO achieves rapid conjugation with azide-modified antibodies, though bicyclononyne (BCN) demonstrated higher conjugation efficiency under identical conditions [1]. DBCO remains widely adopted due to its commercial availability and well-characterized reaction kinetics.

bioconjugation click chemistry ADC manufacturing

PEG4 Spacer Provides Solubility Enhancement and Defined Linker Length

The PEG4 (tetraethylene glycol) spacer in DBCO-PEG4-MMAF confers enhanced aqueous solubility and flexibility while maintaining a defined, reproducible linker length. Patent disclosures from Jiankai Technology (CN115429890B) explicitly identify that incorporation of PEG groups into DBCO-based linkers increases linker-drug conjugate hydrophilicity and resolves solubility limitations of linker-payload constructs [1]. Empirical solubility data indicate DBCO-PEG4-MMAF achieves ≥200 mg/mL solubility in DMSO [2], with the PEG4 chain contributing to the compound's calculated LogP of 5.5 and topological polar surface area (tPSA) of 261 Ų [3]. The defined tetraethylene glycol unit length (approximately 14-16 Å extended) provides consistent spatial separation between DBCO and MMAF moieties, reducing steric hindrance during conjugation.

linker design PEGylation DAR homogeneity

Val-Cit-PAB Cleavable Linker Variant Enables Cathepsin B-Triggered Payload Release

The Val-Cit-PAB variant of DBCO-PEG4-MMAF (DBCO-PEG4-Val-Cit-PAB-MMAF, CAS 2244602-23-9, MW 1672.01) incorporates a cathepsin B-cleavable dipeptide linker that enables lysosomal payload release following ADC internalization . In comparative linker studies using cAC10 (anti-CD30) ADCs, the noncleavable maleimidocaproyl (L4) linker MMAF ADC (cAC10-L4-MMAF) demonstrated a >3-fold higher maximum tolerated dose (MTD) compared to the corresponding cleavable Val-Cit linker ADC (cAC10-L1-MMAF) while maintaining equivalent in vitro potency and in vivo efficacy [1]. This establishes a quantifiable trade-off: cleavable linkers may enhance potency per dose, whereas noncleavable linkers can widen the therapeutic window. The DBCO-PEG4 scaffold is available with both noncleavable (direct DBCO-PEG4-MMAF) and cleavable (DBCO-PEG4-Val-Cit-PAB-MMAF) architectures, allowing users to select based on payload release mechanism requirements.

cleavable linker cathepsin B lysosomal release

DBCO-PEG4-MMAF: High-Impact Application Scenarios Based on Evidenced Differentiation


ADCs Targeting Tumors with Homogeneous Antigen Expression Where Bystander Killing Is Undesirable

The MMAF payload's poor membrane permeability—evidenced by the absence of bystander killing in heterogeneous CD30⁺/CD30⁻ tumor models [1]—makes DBCO-PEG4-MMAF the appropriate linker-payload choice for ADCs targeting malignancies with uniform antigen expression. In such tumors, payload diffusion to neighboring antigen-negative cells is unnecessary and potentially contributes to off-tumor toxicity. MMAF's charged C-terminal phenylalanine restricts its escape from target cells, localizing cytotoxicity to antigen-positive cells only [2].

ADCs for MDR⁺ (Multi-Drug Resistant) Cancer Models

MMAF retains activity against multi-drug resistant (MDR) cell lines that overexpress efflux pumps, whereas MMAE shows reduced potency in MDR⁺ contexts [1]. DBCO-PEG4-MMAF is therefore indicated for ADC development targeting MDR⁺ tumors where the more permeable MMAE payload would be rapidly exported before exerting cytotoxic effects. This differential MDR susceptibility is a direct consequence of the same physicochemical properties (reduced membrane permeability) that attenuate MMAF's bystander killing [2].

Site-Specific ADC Conjugation via Azide-Modified Antibodies Using Copper-Free Click Chemistry

DBCO-PEG4-MMAF enables site-specific, copper-free conjugation to azide-functionalized antibodies via SPAAC click chemistry [1]. This application scenario is particularly valuable for GlycoConnect-type chemoenzymatic workflows where native antibody glycans are remodeled with azide groups, then conjugated to DBCO-payload constructs [2]. The copper-free nature preserves antibody structural integrity and eliminates copper removal steps, while the pre-conjugated DBCO-PEG4-MMAF format simplifies the workflow to a single conjugation step [3].

Therapeutic Window Optimization Studies Comparing Cleavable and Noncleavable Linker Architectures

Given the >3-fold MTD difference observed between cleavable (Val-Cit) and noncleavable (maleimidocaproyl) MMAF ADCs [1], DBCO-PEG4-MMAF—available in both direct-conjugate (noncleavable) and DBCO-PEG4-Val-Cit-PAB-MMAF (cleavable) formats—is suited for comparative linker studies. Investigators can systematically evaluate the trade-off between cathepsin B-mediated payload release (cleavable) and lysosomal antibody degradation-mediated release (noncleavable) to optimize the therapeutic index for a given antibody-target pair [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dbco-peg4-mmaf

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.